molecular formula C10H10F3NO2 B3161150 2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 868635-10-3

2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B3161150
CAS RN: 868635-10-3
M. Wt: 233.19 g/mol
InChI Key: YYBFUYCZERJTQH-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid is a chemical compound with the molecular formula C10H10F3NO2 . It is a derivative of propanoic acid, where the hydrogen atom of the second carbon is replaced by an amino group and the third carbon is attached to a 4-(trifluoromethyl)phenyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanoic acid backbone with an amino group on the second carbon and a 4-(trifluoromethyl)phenyl group on the third carbon .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature with a melting point of 197°C . Its molecular weight is 269.65 . The refractive index is predicted to be 1.50 .

Scientific Research Applications

1. Stability and Degradation Pathways

  • LC-MS/MS study of the degradation processes of nitisinone and its by-products
    • Nitisinone, a compound closely related to 2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid, has been extensively studied for its medical applications. The stability and degradation pathways of nitisinone were explored using liquid chromatography coupled with mass spectrometry (LC-MS/MS). The study identified 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) as major degradation products, emphasizing the importance of understanding the chemical properties and potential risks and benefits of related compounds in medical applications (Barchańska et al., 2019).

2. Applications in Peptide Studies and Biomolecular Interactions

  • The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects
    • The study highlights the applications of the paramagnetic amino acid TOAC, which shares structural features with this compound. TOAC has been incorporated into peptides to analyze backbone dynamics and secondary structure, as well as to study peptide-protein and peptide-nucleic acid interactions. This suggests the potential of structurally similar compounds like this compound in biomolecular research and drug design (Schreier et al., 2012).

3. Polymeric Applications and Drug Delivery Systems

  • Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application
    • This study emphasizes the significance of polymers consisting of amino acid building blocks, like poly(amino acid)s, which are biocompatible, biodegradable, and metabolizable. These polymers have been considered for biomedical applications, specifically as delivery vehicles for genes and drugs, as well as antiviral compounds. The characteristics of amino acids like this compound could potentially contribute to these biomedical applications, enhancing the functionality and applicability of such polymeric systems (Thompson & Scholz, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-9(14,8(15)16)6-2-4-7(5-3-6)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBFUYCZERJTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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